molecular formula C13H13Cl2N B1627290 3-(Aminomethyl)-4'-chlorobiphenyl hydrochloride CAS No. 1172338-38-3

3-(Aminomethyl)-4'-chlorobiphenyl hydrochloride

Cat. No. B1627290
CAS RN: 1172338-38-3
M. Wt: 254.15 g/mol
InChI Key: CSGLTGDPVNOESA-UHFFFAOYSA-N
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Description

“3-(Aminomethyl)phenylboronic acid hydrochloride” is a boronic acid derivative that demonstrates remarkable properties . The electron-rich boron atom within this compound readily forms complexes with Lewis acids, such as amines or carboxylic acids, thereby facilitating catalytic reactions .


Molecular Structure Analysis

The molecular structure of “3-(Aminomethyl)phenylboronic acid hydrochloride” includes a boronic acid derivative that demonstrates remarkable properties . The electron-rich boron atom within this compound readily forms complexes with Lewis acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Aminomethyl)phenylboronic acid hydrochloride” include a molecular weight of 187.43 g/mol .

Scientific Research Applications

  • Corrosion Inhibition : One study discusses the inhibition effect of α-aminophosphonates, including diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, on mild steel corrosion in hydrochloric acid. This research is important for industrial applications like steel pickling processes. The compounds acted as mixed-type inhibitors, predominantly functioning as cathodic inhibitors (Gupta et al., 2017).

  • Environmental Toxicology : Another study focused on the production and characterization of antisera specific for chlorinated biphenyl species. It involved compounds like 4-amino-4′-monochlorobiphenyl and suggested the potential use of radioimmunoassays for determining environmental pollutants (Luster et al., 1979).

  • Biotransformation in Plants : Research on 4-monochlorobiphenyl (CB3) and its hydroxylated metabolites in poplar plants revealed insights into phytoremediation. This study is significant for understanding how plants can metabolize airborne pollutants (Zhai et al., 2010).

  • Antimicrobial Agents : A study on the synthesis of formazans from Mannich base derivatives, including 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, indicated their moderate antimicrobial activity. This research contributes to the development of new antimicrobial compounds (Sah et al., 2014).

  • Electrochemical Hydrodechlorination : A study explored the electrochemical hydrodechlorination of 4-chlorobiphenyl in aqueous solutions. This research is crucial for environmental remediation, particularly in water treatment processes (Yang et al., 2006).

  • Chemical Synthesis and Drug Discovery : Research on the discovery of nonpeptide agonists for the GPR14/urotensin-II receptor, like 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, highlights the compound's potential as a pharmacological research tool and drug lead (Croston et al., 2002).

Safety and Hazards

The safety data sheet for “Methyl 4-(aminomethyl)benzoate hydrochloride” suggests avoiding dust formation, breathing mist, gas or vapours, contacting with skin and eye, and recommends using personal protective equipment .

Future Directions

The future research directions for compounds similar to “3-(Aminomethyl)-4’-chlorobiphenyl hydrochloride” could include unlocking the full potential of perovskite solar cells using the concept of defect passivation .

properties

IUPAC Name

[3-(4-chlorophenyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN.ClH/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15;/h1-8H,9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGLTGDPVNOESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592105
Record name 1-(4'-Chloro[1,1'-biphenyl]-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1172338-38-3
Record name 1-(4'-Chloro[1,1'-biphenyl]-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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